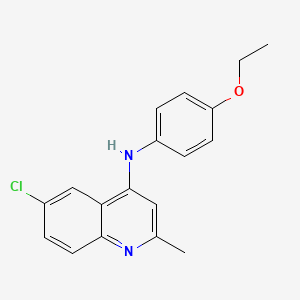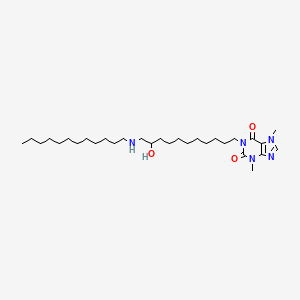
Potassium O-(octahydro-4,7-methano-1H-inden-5-yl) dithiocarbonate
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Cell Cycle Regulation and Cancer Therapy D609 has been shown to induce cell cycle arrest by up-regulating cyclin-dependent kinase inhibitors p21 and p27, which can lead to the suppression of tumor growth. This mechanism suggests potential applications in cancer therapy, particularly in targeting the regulatory pathways of cell proliferation .
Immunomodulation
The compound exhibits properties that can modulate immune responses. For instance, it affects the expression of cluster of differentiation-16 (CD16) in natural killer (NK) cells, which may have implications for therapies targeting immune cells .
Neuroprotection
D609 has demonstrated protective effects on retinal pigmented epithelium cells from oxidative stress-induced cell death. This suggests its use in preventing or treating conditions related to mitochondrial dysfunction or diseases of the central nervous system (CNS) .
Antioxidant and Anti-inflammatory Properties
The antioxidant and glutathione mimetic properties of D609 reduce reactive oxygen species (ROS) and oxidized phosphatidylcholine (OxPC) growth, which could be beneficial in treating CNS pathologies with an oxidative stress component .
Antiviral Applications
D609’s antiviral properties have been noted, which could make it a candidate for developing treatments against viral infections that induce inflammation or oxidative stress .
Modulation of Cell Death Pathways
The compound is known to modulate death receptor-induced ceramide generation and cell death, indicating potential applications in controlling programmed cell death or apoptosis in various pathological conditions .
Safety and Hazards
According to the Safety Data Sheets, this compound is classified as having acute toxicity - Category 4, Oral . The hazard statement is H302: Harmful if swallowed . Precautionary measures include washing thoroughly after handling and not eating, drinking, or smoking when using this product . If swallowed, it is advised to get medical help and rinse the mouth .
Mécanisme D'action
Target of Action
D609, also known as Tricyclodecan-9-yl-xanthogenate, primarily targets Phosphatidylcholine-specific Phospholipase C (PC-PLC) and Sphingomyelin Synthase (SMS) . These enzymes play crucial roles in lipid metabolism and cell signaling.
Mode of Action
D609 acts as a competitive inhibitor of PC-PLC and SMS . By inhibiting these enzymes, D609 affects the production of secondary lipid messengers, such as 1,2-diacylglycerol (DAG) and ceramide . It’s also suggested that D609 might act as a potential chelator of Zn2+, thereby blocking PC-PLC enzymatic activity .
Biochemical Pathways
The inhibition of PC-PLC or SMS by D609 disrupts the normal biochemical pathways involving DAG and ceramide. This disruption can regulate the cell cycle, block cellular proliferation, and induce differentiation . D609 also acts as a pro-inflammatory cytokine antagonist .
Pharmacokinetics
D609 has shown promise in various in vitro and in vivo studies, suggesting it has suitable bioavailability .
Result of Action
D609 has diverse pharmacological properties, including antioxidant, antiapoptotic, anticholinergic, anti-tumor, anti-inflammatory, anti-viral, anti-proliferative, and neuroprotective activities . It has shown promise in reducing atherosclerotic plaque formation, post-stroke cerebral infarction, and cancer progression .
Action Environment
The environment can influence the action, efficacy, and stability of D609. For instance, D609 has been shown to protect retinal pigmented epithelium cells from sodium iodate-induced oxidative cell death, suggesting that oxidative stress in the environment can influence D609’s action . .
Propriétés
IUPAC Name |
potassium;8-tricyclo[5.2.1.02,6]decanyloxymethanedithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS2.K/c13-11(14)12-10-5-6-4-9(10)8-3-1-2-7(6)8;/h6-10H,1-5H2,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGULCCCBGBDZKQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3OC(=S)[S-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15KOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium O-(octahydro-4,7-methano-1H-inden-5-yl) dithiocarbonate | |
CAS RN |
83373-60-8 | |
| Record name | Tricyclodecane-9-yl-xanthogenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083373608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium O-(octahydro-4,7-methano-1H-inden-5-yl) dithiocarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.051 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



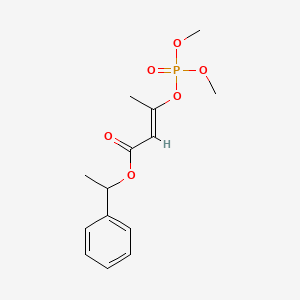
![1-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one](/img/structure/B1669635.png)
methanone](/img/structure/B1669636.png)
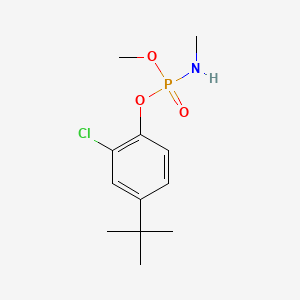
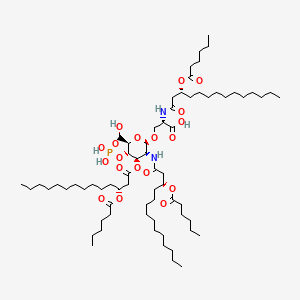
![4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane](/img/structure/B1669639.png)
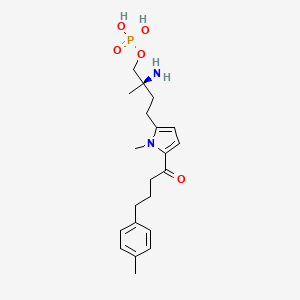
![1-[[4-Ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl]methyl]-3-azetidinecarboxylic acid](/img/structure/B1669643.png)

![2,2-dimethylpropanoyloxymethyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3R)-5-oxopyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1669649.png)
